![molecular formula C17H14Cl2N2O2 B187878 (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone CAS No. 5942-89-2](/img/structure/B187878.png)
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as C21H16Cl2N2O2 and has a molecular weight of 416.27 g/mol.
Mechanism Of Action
The mechanism of action of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone involves the inhibition of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins and reduces inflammation.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone include the reduction of inflammation and pain. This compound has been shown to be effective in reducing the symptoms of arthritis and other inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone in lab experiments is its selectivity for COX-2. This compound has been shown to have minimal effects on COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, a limitation of using this compound is its potential to cause liver toxicity.
Future Directions
There are several future directions for the study of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone. One direction is to study the potential use of this compound in treating other inflammatory diseases such as inflammatory bowel disease and psoriasis. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to better understand the potential for liver toxicity associated with this compound and to develop strategies to minimize this risk.
Synthesis Methods
The synthesis of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylhydrazine in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound.
Scientific Research Applications
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone has been studied for its potential use as a selective COX-2 inhibitor. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
properties
CAS RN |
5942-89-2 |
|---|---|
Product Name |
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
Molecular Formula |
C17H14Cl2N2O2 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11-10-17(23,12-6-8-13(18)9-7-12)21(20-11)16(22)14-4-2-3-5-15(14)19/h2-9,23H,10H2,1H3 |
InChI Key |
UKTLLYCWSFLLTQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
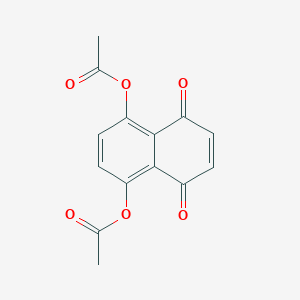
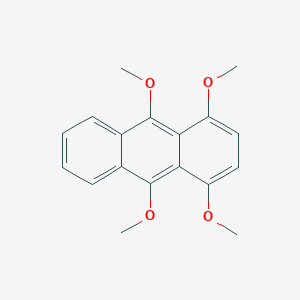

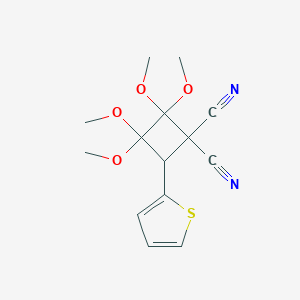
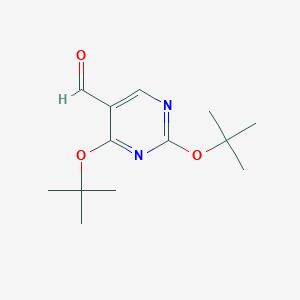
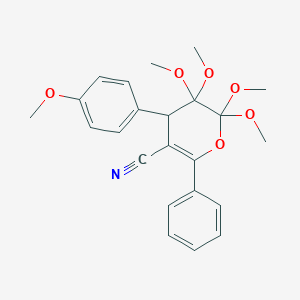
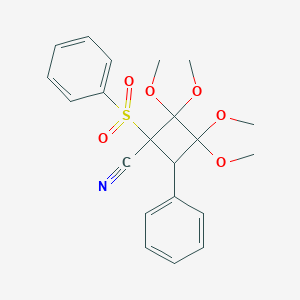
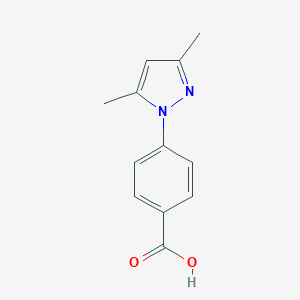
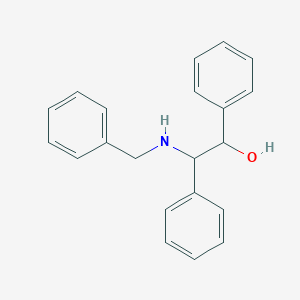
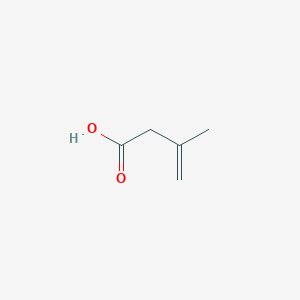

![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
